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molecular formula C14H19BrO B3180445 2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- CAS No. 168082-64-2

2-Naphthalenol, 3-bromo-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-

Cat. No. B3180445
M. Wt: 283.2 g/mol
InChI Key: YWEGYQWOTPKCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06368608B1

Procedure details

36.6 g (0.2 mol) of 2,5-dichloro-2,5-dimethylhexane, 34.6 g (0.2 mol) of 2-bromophenol and 400 ml of dichloromethane were introduced successively into a three-necked flask. 26.6 g (0.2 mol) of AlCl3 were added in small amounts at 0° C. and stirring was carried out until gas evolution had ceased (violent reaction). The reaction mixture was poured into water and the organic phase was separated by settling, washed with an aqueous sodium bicarbonate solution, dried over magnesium sulfate and evaporated. The residue was purified by chromatography on a silica column eluted with a mixture of ethyl acetate and heptane (10/90). After evaporating the solvents, 20.6 g (36%) of the expected phenol were recovered.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
26.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH3:10])([CH2:4][CH2:5][C:6](Cl)([CH3:8])[CH3:7])[CH3:3].[Br:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18].ClCCl.[Al+3].[Cl-].[Cl-].[Cl-]>O>[Br:11][C:12]1[C:13]([OH:18])=[CH:14][C:15]2[C:6]([CH3:8])([CH3:7])[CH2:5][CH2:4][C:2]([CH3:10])([CH3:3])[C:16]=2[CH:17]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
ClC(C)(CCC(C)(C)Cl)C
Name
Quantity
34.6 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
400 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
26.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(violent reaction)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with an aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica column
WASH
Type
WASH
Details
eluted with a mixture of ethyl acetate and heptane (10/90)
CUSTOM
Type
CUSTOM
Details
After evaporating the solvents, 20.6 g (36%) of the expected phenol
CUSTOM
Type
CUSTOM
Details
were recovered

Outcomes

Product
Name
Type
Smiles
BrC1=CC=2C(CCC(C2C=C1O)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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